1-Cyanoethane-1-sulfonamide
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Overview
Description
1-Cyanoethane-1-sulfonamide is an organosulfur compound with the molecular formula C₃H₆N₂O₂S It is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO₂NH₂) attached to an ethane backbone
Mechanism of Action
Target of Action
1-Cyanoethane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete for the active site. This competition inhibits the normal enzymatic activity, preventing the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid. Folic acid is a precursor for the production of nucleotides, the building blocks of DNA. By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial cells from replicating their DNA, thereby inhibiting cell division and growth .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, determining the concentration of the drug that reaches the site of action.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the drug inhibits DNA replication in bacterial cells. This stops the bacteria from dividing and proliferating, thereby controlling the spread of the bacterial infection .
Action Environment
The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that might interact with the drug, and the temperature. For instance, the storage temperature for this compound is typically around 4 degrees Celsius .
Biochemical Analysis
Biochemical Properties
1-Cyanoethane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These activities allow it to play a role in various biochemical reactions
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria .
Temporal Effects in Laboratory Settings
Sulfonamides can be modified, degraded, or used as nutrients by some bacteria over time .
Dosage Effects in Animal Models
Sulfonamides are widely used in veterinary medicine, and their effects can vary with dosage .
Metabolic Pathways
Sulfonamides are known to inhibit the synthesis of folic acid, a crucial component for DNA replication in bacteria .
Preparation Methods
1-Cyanoethane-1-sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation . Industrial production methods often utilize similar oxidative coupling reactions due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Cyanoethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Cyanoethane-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Comparison with Similar Compounds
1-Cyanoethane-1-sulfonamide can be compared with other sulfonamide compounds such as sulfanilamide and sulfamethoxazole. . Similar compounds include:
Sulfanilamide: A widely used antibacterial agent.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfonimidates: Used as intermediates in the synthesis of other organosulfur compounds.
Properties
IUPAC Name |
1-cyanoethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2S/c1-3(2-4)8(5,6)7/h3H,1H3,(H2,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVAMAVZNZLSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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